molecular formula C19H23ClN2O3S B4174588 N~2~-(4-chlorophenyl)-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(4-chlorophenyl)-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B4174588
M. Wt: 394.9 g/mol
InChI Key: WRSAKTUFYRGBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorophenyl)-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide is a chemical compound that belongs to the class of amide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N~2~-(4-chlorophenyl)-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide involves the inhibition of the proteasome. This compound binds to the active site of the proteasome and prevents the degradation of proteins in cells. The inhibition of proteasome activity can lead to the accumulation of misfolded proteins, which can result in cell death. The inhibition of proteasome activity has been linked to the treatment of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(4-chlorophenyl)-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of the proteasome and induces cell death in cancer cells. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using N~2~-(4-chlorophenyl)-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments include its potential as an inhibitor of the proteasome, which can lead to the development of new treatments for various diseases. The limitations of using this compound in lab experiments include the potential for off-target effects and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions related to N~2~-(4-chlorophenyl)-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide. One future direction is the development of new proteasome inhibitors based on the structure of this compound. Another future direction is the study of the potential of this compound as an anti-inflammatory and analgesic agent. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide has potential applications in the field of medicinal chemistry. This compound has been studied for its potential as an inhibitor of the proteasome, which is a complex protein structure involved in the degradation of proteins in cells. The inhibition of proteasome activity has been linked to the treatment of various diseases, including cancer and neurodegenerative disorders. N~2~-(4-chlorophenyl)-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been studied for its potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential as an analgesic agent.

properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-13(2)15-5-9-17(10-6-15)21-19(23)14(3)22(26(4,24)25)18-11-7-16(20)8-12-18/h5-14H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSAKTUFYRGBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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